Product packaging for Cyclohexyl methyl sulfide(Cat. No.:CAS No. 7133-37-1)

Cyclohexyl methyl sulfide

Cat. No.: B1594846
CAS No.: 7133-37-1
M. Wt: 130.25 g/mol
InChI Key: QQBIOCGHCKNYGP-UHFFFAOYSA-N
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Description

Significance in Organosulfur Chemistry Research

The field of organosulfur chemistry is vast and has a long history, with sulfur-containing compounds playing a crucial role in the development of novel chemical structures and reactions. nih.gov The International Symposium on the Organic Chemistry of Sulfur (ISOCS) has been a key forum for discussing advancements in this area for decades, highlighting the enduring importance of sulfur chemistry. unifi.it The emphasis of research in this field has evolved from focusing on structure and reaction mechanisms to encompassing stereochemistry, hypervalent sulfur, and synthetic applications. unifi.it

Cyclohexyl methyl sulfide (B99878) serves as a valuable model compound in organosulfur research for several reasons:

Reaction Mechanisms: It is utilized in studies aimed at understanding the mechanisms of reactions involving sulfur compounds. smolecule.com For instance, it has been used as a model substrate in studies of enantioselective sulfide oxidations. smolecule.com

Synthetic Utility: The sulfur atom in cyclohexyl methyl sulfide can act as a nucleophile, allowing it to participate in various substitution reactions. smolecule.com Its reactions, such as oxidation to sulfoxides and sulfones, are of fundamental interest. smolecule.com

Catalysis: Research has explored the catalytic effects of transition-metal ions on the degradation of sulfur-containing compounds like cyclohexyl phenyl sulfide, a related molecule, to understand and improve processes in the petroleum industry. acs.org

Interdisciplinary Relevance of Sulfur-Containing Organic Compounds

The importance of sulfur-containing organic compounds extends far beyond the realm of traditional chemistry, finding applications in a multitude of scientific and industrial fields.

Medicinal and Pharmaceutical Chemistry: Sulfur-containing molecules are integral components of many biologically active compounds, including antibiotics and antitumor drugs. mdpi.com Consequently, compounds like this compound are used as intermediates in the synthesis of various pharmaceuticals. cymitquimica.comchemicalbook.com

Materials Science: The unique properties of organosulfur compounds make them important in the development of new materials. mdpi.comtandfonline.com

Biochemistry and Environmental Science: Sulfur compounds are essential in biological systems and play a key role in various physiological processes, including the regulation of inflammation. frontiersin.org The study of how organisms metabolize sulfur compounds, such as the biotransformation of this compound by bacteria, provides insights into metabolic pathways. smolecule.comresearchgate.net Furthermore, understanding the chemistry of organosulfur compounds is crucial for addressing environmental issues, such as the characterization and treatment of high-sulfur industrial waste. frontiersin.org

Flavor and Fragrance Industry: Some sulfur compounds are known for their characteristic odors and may be used as flavoring agents. smolecule.com

Properties and Synthesis of this compound

The following tables provide a summary of the key physical and chemical properties of this compound, as well as an overview of common synthetic methods.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C7H14S cymitquimica.com
Molecular Weight 130.25 g/mol smolecule.comcymitquimica.com
Appearance Clear colorless liquid cymitquimica.comthermofisher.com
Refractive Index 1.4930-1.4980 @ 20°C thermofisher.com
Specific Gravity 0.944 g/cm³ fishersci.com
Water Solubility 173.5 mg/L @ 25°C chemicalbook.com
Octanol/Water Partition Coefficient (logPoct/wat) 2.7 nih.gov
IUPAC Name (methylsulfanyl)cyclohexane thermofisher.com

| CAS Number | 7133-37-1 cymitquimica.com |

Table 2: Synthetic Approaches to this compound

Synthesis Method Description
Alkylation of Thiols A common method involves reacting cyclohexanethiol (B74751) with a methylating agent, such as methyl iodide, in the presence of a base. smolecule.com
Reduction of Sulfoxides This compound can be prepared by the reduction of its corresponding sulfoxide (B87167) using a suitable reducing agent. smolecule.com

| From Alcohols and Hydrogen Sulfide | Processes have been developed for the synthesis of mercaptans and sulfides from alcohols and hydrogen sulfide over a catalyst. For example, cyclohexanethiol can be synthesized from cyclohexanol (B46403) and hydrogen sulfide. google.com |

Reactions and Applications of this compound

This compound participates in a variety of chemical reactions, making it a versatile tool in organic synthesis and a subject of interest in mechanistic studies.

Key Reactions:

Oxidation: The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. smolecule.com This reaction is particularly relevant in the context of biocatalysis, where microorganisms have been used to achieve enantioselective oxidation. smolecule.comresearchgate.net

Reaction with Hydroperoxides: Under acidic conditions, it reacts with hydroperoxides. smolecule.com

Nucleophilic Substitution: The sulfur atom's nucleophilicity allows it to engage in substitution reactions with various electrophiles. smolecule.com

Pummerer-type Reactions: While not directly cited for this compound itself, related sulfoxides with bulky groups like cyclohexyl have been shown to influence the outcome of Pummerer-type reactions, indicating the steric impact of the cyclohexyl group. nih.govacs.org

Aquathermolysis: The cleavage of the C-S bond in the related cyclohexyl phenyl sulfide has been studied extensively to model the degradation of sulfur-containing components in heavy oil. acs.orgaip.org

Research Applications:

Pharmaceutical Intermediate: It is utilized as a building block in the synthesis of pharmaceutical compounds. cymitquimica.comchemicalbook.com

Visible-light Photooxidation: this compound has been employed in studies of visible-light photooxidation in water, a process relevant to environmental remediation and green chemistry. smolecule.com

Model for Heavy Oil Components: Due to its structure, it and related compounds serve as models for sulfur-containing components in heavy oil, aiding in the development of improved extraction and refining processes. acs.orgaip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B1594846 Cyclohexyl methyl sulfide CAS No. 7133-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIOCGHCKNYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221523
Record name (Methylthio)cyclohexane
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Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7133-37-1
Record name (Methylthio)cyclohexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)cyclohexane
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Record name (Methylthio)cyclohexane
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Record name (methylthio)cyclohexane
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Synthetic Methodologies for Cyclohexyl Methyl Sulfide

Direct Alkylation of Thiols

The most common and direct route to cyclohexyl methyl sulfide (B99878) is through the nucleophilic substitution reaction involving the alkylation of cyclohexanethiol (B74751). This method relies on the high nucleophilicity of the sulfur atom in the thiol group.

Reaction of Cyclohexanethiol with Methyl Iodide

A primary and widely employed method for the synthesis of cyclohexyl methyl sulfide is the reaction of cyclohexanethiol with methyl iodide. smolecule.com This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. smolecule.com The sulfur atom of the cyclohexanethiol, acting as a nucleophile, attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide ion, which serves as a good leaving group. smolecule.com This process results in the formation of a new carbon-sulfur bond, yielding this compound. smolecule.com The efficiency of this reaction is significantly influenced by the choice of base and solvent. While methyl iodide is a common alkylating agent, other methyl halides such as methyl bromide and methyl chloride can also be used. smolecule.com

Role of Basic Conditions in Thiol Alkylation Reactions

The presence of a base is crucial for the efficient alkylation of thiols. wikipedia.orgmasterorganicchemistry.com Thiols are more acidic than their alcohol counterparts, and a base is used to deprotonate the thiol group (-SH) to form a thiolate anion (-S⁻). smolecule.commasterorganicchemistry.com This thiolate anion is a significantly more potent nucleophile than the neutral thiol, thereby greatly accelerating the rate of the SN2 reaction. smolecule.com

Strong bases such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOCH₃) are often employed to ensure complete deprotonation of the cyclohexanethiol. smolecule.com The choice of base can impact the reaction's efficiency and selectivity. smolecule.com Heterogeneous bases like potassium carbonate can also be utilized, offering the advantage of easier product isolation through simple filtration. akjournals.com The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation without interfering with the nucleophilic attack of the thiolate. pearson.com

Table 1: Alkylation of Thiols - Reaction Components and Conditions

ComponentRoleExamples
ThiolNucleophile precursorCyclohexanethiol
Alkylating AgentElectrophileMethyl iodide, Methyl bromide
BaseDeprotonating agentSodium hydride (NaH), Potassium carbonate (K₂CO₃)
SolventReaction mediumAcetone, Dimethyl sulfoxide (DMSO)

Reduction of Corresponding Sulfoxides

An alternative synthetic route to this compound involves the reduction of its corresponding sulfoxide, cyclohexyl methyl sulfoxide. This deoxygenation reaction is a common transformation in organic synthesis and can be achieved using a variety of reducing agents.

Utilization of Specific Reducing Agents

A range of reducing agents can effectively convert sulfoxides to sulfides. One of the most powerful and commonly used reagents for this purpose is lithium aluminum hydride (LiAlH₄). smolecule.commasterorganicchemistry.com LiAlH₄ is a potent source of hydride ions (H⁻) and can reduce a wide variety of functional groups, including sulfoxides. masterorganicchemistry.comresearchgate.net The reaction mechanism involves the attack of a hydride ion on the sulfur atom of the sulfoxide.

Other specific reducing agents have also been reported for the deoxygenation of sulfoxides, offering varying degrees of selectivity and milder reaction conditions. These include:

Sodium borohydride/Iodine: This combination provides a chemoselective method for sulfoxide reduction. organic-chemistry.org

Thionyl chloride/Triphenylphosphine: A mild system for the reduction of sulfoxides at room temperature. organic-chemistry.org

Triflic anhydride/Potassium iodide: An effective promoter for the deoxygenation of sulfoxides. organic-chemistry.org

NaSH/HCl: This system has been used for the reduction of sulfoxides under solvent-free conditions. tandfonline.com For cyclohexyl butyl sulfoxide, this method resulted in a moderate yield. tandfonline.com

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org

Table 2: Selected Reducing Agents for Sulfoxide to Sulfide Conversion

Reducing Agent/SystemKey Features
Lithium Aluminum Hydride (LiAlH₄)Powerful, reduces a wide range of functional groups. smolecule.commasterorganicchemistry.com
Sodium Borohydride/IodineChemoselective reduction. organic-chemistry.org
Thionyl chloride/TriphenylphosphineMild, room temperature conditions. organic-chemistry.org
NaSH/HClSolvent-free conditions reported. tandfonline.com

Precursor Synthesis and Derivatization Approaches

The availability of the starting material, cyclohexanethiol, is crucial for the synthesis of this compound via direct alkylation. Cyclohexanethiol can be prepared through several established synthetic routes.

Cyclohexanethiol Synthesis Routes

Several methods are available for the synthesis of cyclohexanethiol, starting from readily available precursors:

From Cyclohexene (B86901): The addition of hydrogen sulfide (H₂S) to cyclohexene is a common industrial method. wikipedia.org This reaction can be catalyzed by various systems, including nickel sulfide or a cobalt-molybdate catalyst on an alumina (B75360) support, sometimes with carbon disulfide as a promoter to increase yield and selectivity. wikipedia.orgacgpubs.orggoogle.com Yields of cyclohexanethiol can range from 62.5% to 69.4% with this method. acgpubs.org Another approach involves the reaction of cyclohexene with H₂S in the presence of a Lewis acid catalyst like boron trifluoride (BF₃). chegg.com

From Cyclohexanol (B46403): Cyclohexanethiol can be synthesized from cyclohexanol by reaction with hydrogen sulfide in the presence of a suitable catalyst. acgpubs.orggoogle.com A blend of a hydrotreating catalyst and a dehydration catalyst, such as alumina, is often used. acgpubs.orggoogle.com Selectivity for cyclohexanethiol can be as high as 96% under optimized conditions. google.com

From Cyclohexyl Halide: Nucleophilic substitution of a cyclohexyl halide (e.g., cyclohexyl bromide or chloride) with a sulfur nucleophile is another viable route. acgpubs.org This can be achieved by reacting the halide with hydrogen sulfide in the presence of a base like ammonia, or by using thiourea (B124793) followed by hydrolysis. acgpubs.orglibretexts.org Palladium-catalyzed coupling reactions have also been employed. acgpubs.org

Table 3: Overview of Cyclohexanethiol Synthesis Routes

Starting MaterialReagentsCatalyst/ConditionsReported Yield
CyclohexeneHydrogen Sulfide (H₂S)Cobalt-molybdate/Alumina, CS₂ promoter62.5-69.4% acgpubs.org
CyclohexanolHydrogen Sulfide (H₂S)Hydrotreating/Dehydration catalyst blendUp to 96% selectivity google.com
Cyclohexyl HalideHydrogen Sulfide (H₂S) / Ammonia--
Cyclohexyl HalideThiourea, then NaOH-High yields reported for similar systems. libretexts.org
From Cyclohexene

The synthesis starting from cyclohexene primarily involves the addition of a sulfur-containing reagent across the double bond to form cyclohexanethiol.

Markovnikov Addition of Hydrogen Sulfide : Cyclohexanethiol can be prepared through the Markovnikov addition of hydrogen sulfide (H₂S) to cyclohexene. acgpubs.org

Catalytic Addition : A prominent method involves reacting cyclohexene with hydrogen sulfide, often in the presence of a promoter like carbon disulfide, over a cobalt-molybdate on alumina catalyst. acgpubs.org This reaction yields a mixture of products, with cyclohexanethiol being a major component alongside by-products such as dicyclohexyl sulfide. acgpubs.org Industrial processes also utilize the addition of hydrogen sulfide to cyclohexene in the presence of nickel sulfide. wikipedia.org

Once cyclohexanethiol is obtained, it is converted to this compound via methylation. This is typically achieved by reacting the thiol with a methylating agent, such as methyl iodide, in the presence of a base. smolecule.com The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the methylating agent in an Sₙ2 reaction. smolecule.com

Starting MaterialReagentsCatalyst/PromoterKey IntermediateRef.
CyclohexeneH₂S, CS₂Co-molybdate on aluminaCyclohexanethiol acgpubs.org
CyclohexeneH₂SNickel sulfideCyclohexanethiol wikipedia.org
From Cyclohexanol

Conversion of cyclohexanol to this compound is a multi-step process that first involves the synthesis of cyclohexanethiol.

Catalytic Thiolation : Cyclohexanol can be converted into cyclohexanethiol by reacting it with hydrogen sulfide at elevated temperatures over a catalyst system. acgpubs.org This system often comprises a blend of a hydrotreating catalyst and a dehydration catalyst, such as gamma-alumina. google.com The reaction proceeds by dehydrating the alcohol to cyclohexene, which then reacts with hydrogen sulfide. google.com

From Cyclohexanone (B45756) : An related industrial method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst to produce cyclohexanethiol. wikipedia.org

The resulting cyclohexanethiol is then methylated as described previously to yield the final product, this compound. smolecule.com

Starting MaterialReagentsCatalystTemperatureKey IntermediateRef.
CyclohexanolH₂SHydrotreating & Dehydration Catalyst (e.g., CoMo/alumina)~240 °CCyclohexanethiol google.com
CyclohexanoneH₂S, H₂Metal sulfideNot specifiedCyclohexanethiol wikipedia.org
From 1,2-Epithiocyclohexane

1,2-Epithiocyclohexane, also known as cyclohexene sulfide, serves as a precursor to cyclohexanethiol. The episulfide can be prepared from cyclohexene oxide by reacting it with reagents like potassium thiocyanate. orgsyn.org The pyrolysis of 1,2-epithiocyclohexane at high temperatures (e.g., 210 °C) can lead to the formation of cyclohexene and sulfur species, which can subsequently react. oup.com A more direct route involves the ring-opening of the episulfide to generate the thiol, which is a recognized pathway for synthesizing cyclohexanethiol. acgpubs.org The subsequent methylation step produces this compound.

From Cyclohexyl Halides

The synthesis from cyclohexyl halides can proceed via nucleophilic substitution. The most direct route to this compound would involve reacting a cyclohexyl halide (e.g., cyclohexyl bromide) with a methylthiolate salt. However, this reaction can be complicated by competing E2 elimination reactions, which are significant for secondary halides like cyclohexyl bromide. conicet.gov.ar

A more common and efficient approach involves a two-step sequence:

Synthesis of cyclohexanethiol from a cyclohexyl halide by reaction with a sulfide source like sodium hydrosulfide.

Alkylation of the resulting cyclohexanethiol with a methyl halide (e.g., methyl iodide) in the presence of a base to form this compound. smolecule.com This Sₙ2 reaction is a fundamental method for thioether formation. smolecule.com

Reaction TypeSubstratesBaseMechanismProductRef.
AlkylationCyclohexanethiol, Methyl iodideStrong base (e.g., NaH)Sₙ2This compound smolecule.com
Via Photolytic Methods

Photochemical reactions provide another avenue for the synthesis of the cyclohexanethiol intermediate. The photolysis of carbonyl sulfide in the presence of methylcyclohexane (B89554) has been shown to produce the corresponding thiol through radical mechanisms. This method, while adaptable, is noted as being more common for producing unsubstituted cyclohexanethiol. The process is initiated by the UV irradiation of a substance that generates sulfur-containing radicals, which then react with the cyclohexane (B81311) moiety. acgpubs.org Once formed, the cyclohexanethiol can be methylated to give this compound.

Through Hydrolysis of Cyclohexyl Thiolacetate

A straightforward and high-yielding method to produce the cyclohexanethiol precursor is through the hydrolysis of cyclohexyl thiolacetate. acgpubs.org This reaction is typically carried out using a base, such as sodium hydroxide, followed by acidification of the reaction mixture. acgpubs.org This process has been reported to produce cyclohexanethiol in yields as high as 81%. acgpubs.org The thiol is then available for methylation to form the target sulfide.

Starting MaterialReagentsYield of IntermediateKey IntermediateRef.
Cyclohexyl thiolacetate1) NaOH 2) HCl81%Cyclohexanethiol acgpubs.org
Via Decomposition of 2-(Cyclohexylthio)acrylic Acid

The decomposition of 2-(cyclohexylthio)acrylic acid is another reported method for generating cyclohexanethiol. acgpubs.org This decomposition can occur in the presence of air. acgpubs.org While this method is documented, it is less common than other synthetic routes. The resulting cyclohexanethiol can then be converted to this compound through standard methylation procedures. Related compounds, such as methyl 3-(cyclohexylthio)propionate, are also known in the literature. google.com

From Silyl (B83357) Protected Thiols

The use of silyl-protected thiols represents a versatile and strategic approach for the synthesis of sulfides, including this compound. Silyl thioethers are often employed as stable, relatively odorless precursors to the more volatile and pungent thiols. unifi.itias.ac.in The core of this methodology involves the cleavage of the silicon-sulfur bond to generate a reactive thiolate intermediate, which is subsequently alkylated to afford the desired sulfide. ias.ac.in This can be performed as a two-step sequence or as a one-pot procedure.

The synthesis of cyclohexanethiol from a silyl-protected precursor has been documented. acgpubs.org Specifically, a silyl thioether bearing at least one phenyl group on the silicon atom can be cleaved using lithium powder and a catalytic quantity of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF). acgpubs.org This reaction generates a lithium cyclohexanethiolate intermediate. For the synthesis of this compound, this nucleophilic intermediate can be trapped in situ with a suitable methylating agent, such as methyl iodide. masterorganicchemistry.com This approach conveniently bypasses the isolation of the malodorous cyclohexanethiol.

The general reaction proceeds via the deprotection of the silyl ether followed by an S_N2 reaction with the methylating agent. masterorganicchemistry.com Common electrophilic methyl sources for this type of transformation include iodomethane, dimethyl sulfate (B86663), and methyl triflate. wikipedia.org

Alternatively, fluoride (B91410) ions are widely used for the cleavage of silicon-sulfur bonds. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) can effectively desilylate the silyl thioether to produce a thiolate, which can then react with a methylating agent in the same reaction vessel to form the unsymmetrical sulfide. ias.ac.in

Table 1: Representative Synthesis of this compound from a Silyl-Protected Thiol

Starting MaterialReagentsProductReaction Description
Phenylsilyl-protected cyclohexanethiol1. Lithium, Naphthalene (cat.), THF2. Methyl iodide (CH₃I)This compoundThe silyl ether is first cleaved with lithium and catalytic naphthalene to form lithium cyclohexanethiolate. This intermediate is then alkylated in situ by the addition of methyl iodide to yield the final product. acgpubs.orgmasterorganicchemistry.com

Mechanistic Investigations of Cyclohexyl Methyl Sulfide Reactivity

Oxidation Pathways

The sulfur atom in cyclohexyl methyl sulfide (B99878) is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This reactivity has been explored through various chemical and biological methods, revealing detailed mechanistic pathways.

Cyclohexyl methyl sulfide can be oxidized to form cyclohexyl methyl sulfoxide (B87167) and, subsequently, cyclohexyl methyl sulfone. smolecule.com The initial oxidation yields the sulfoxide, and further oxidation of the sulfoxide produces the sulfone. jchemrev.com However, achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone can be challenging and is often dependent on the reaction conditions and oxidizing agents used. jchemrev.com

In studies with alcoholic solutions of hydroperoxides, this compound is oxidized quantitatively to the corresponding sulfoxide, with no detectable formation of the sulfone. royalsocietypublishing.org In contrast, photocatalytic oxidation methods have been shown to produce both the sulfoxide and the sulfone. d-nb.info For instance, using a self-assembling flavin photocatalyst (Fla FF) under blue light irradiation, both oxidation products were observed. d-nb.info

Table 1: Photocatalytic Oxidation of this compound using Fla FF Data sourced from a study on photo-catalyzed oxidations using a self-assembling flavin catalyst. d-nb.info

Catalyst SystemConversion (%)Sulfoxide (%)Sulfone (%)
Fla FF (gel A, pH 4)756015
Fla FF (gel B, pH 4)655510
Fla FF (low pH sol)55505
Fla FF (micellar, pH 9)806515

The oxidation of the prochiral this compound can lead to a chiral sulfoxide, and various biological systems have been investigated for their ability to perform this transformation enantioselectively. smolecule.com

Microbial oxidation has proven effective for producing specific enantiomers of cyclohexyl methyl sulfoxide. Fungi from the Aspergillus genus, particularly Aspergillus japonicus, have demonstrated the ability to oxidize this compound with high conversion (90%) and excellent enantioselectivity (97% enantiomeric excess, ee), preferentially forming the (R)-enantiomer. scielo.br Notably, in these biocatalytic reactions, no sulfone byproducts were detected, indicating high chemoselectivity. mdpi.com

Different microorganisms can yield opposite enantiomers. For example, while T. viride can produce (R)-sulfoxide, other biocatalysts may favor the (S)-enantiomer. mdpi.com The bacterium Streptomyces phaeochromogenes is particularly interesting as it appears to possess two enzymes that work in concert, simultaneously oxidizing the sulfide to both the (R)- and (S)-sulfoxide enantiomers. mdpi.com Studies using purified enzymes, such as 6-hydroxy-l-nicotine oxidase (HAPMO), have shown that it is an excellent catalyst for the sulfoxidation of this compound, producing the enantiomerically pure (S)-sulfoxide. mdpi.com

Table 2: Enantioselective Biocatalytic Oxidation of this compound Summary of findings from various biotechnological studies. scielo.brmdpi.com

BiocatalystProduct ConfigurationEnantiomeric Excess (ee)Conversion/YieldNotes
Aspergillus japonicus(R)97%90% conversionNo sulfone detected. scielo.brmdpi.com
Streptomyces phaeochromogenes(R)55%55% yield (after 48h)Initially forms (S)-sulfoxide (ee > 99%), then produces the (R)-isomer. mdpi.com
HAPMO (enzyme)(S)≥99%HighDescribed as a "great catalyst" for this transformation. mdpi.com
T. viride(R)70%10% yieldReaction catalyzed by T. viride culture. mdpi.com

The reaction between this compound and hydroperoxides has been studied kinetically, revealing important mechanistic details, particularly the role of acidic conditions. In alcoholic solvents, the oxidation to the sulfoxide is a bimolecular reaction, demonstrating first-order kinetics with respect to both the sulfide and the hydroperoxide. royalsocietypublishing.org

The reaction rates are significantly influenced by the acidity of the solvent, with rates increasing in more acidic alcohols. royalsocietypublishing.org The addition of strong acids provides powerful catalysis. royalsocietypublishing.org This suggests that the solvent and added acids play a direct role in the reaction mechanism. royalsocietypublishing.org The proposed mechanism involves a cyclic complex between the hydroperoxide and a hydrogen-donating molecule (such as the alcohol solvent or a stronger acid). royalsocietypublishing.org Within this complex, the transfer of an oxygen atom to the sulfur is facilitated by a simultaneous hydrogen atom exchange process. royalsocietypublishing.org

In hydrocarbon solvents, the kinetics can be more complex. The reaction with cyclohexenyl hydroperoxide is first-order with respect to the sulfide but second-order with respect to the hydroperoxide. researchgate.net The addition of acetic acid catalyzes this reaction and simplifies the kinetics, changing the hydroperoxide order from two to one. researchgate.net This is consistent with the proposed mechanism where, in the absence of a strong acid, a bimolecular hydroperoxide complex acts as the oxidant, but in the presence of an acid, the acid molecule displaces one of the hydroperoxide molecules to form a more efficient oxidizing complex. researchgate.net

The photooxidation of this compound can proceed through a mechanism involving singlet oxygen (¹O₂). d-nb.inforsc.org This reactive oxygen species is generated when a photosensitizer absorbs light and transfers its energy to ground-state molecular oxygen (triplet oxygen). researchgate.net

Studies using a self-assembling flavin as a photocatalyst under visible light have shown that this compound is oxidized to its sulfoxide and sulfone. d-nb.info The involvement of singlet oxygen in this process was confirmed through control experiments. The addition of sodium azide, a known singlet oxygen quencher, resulted in a significant decrease in product conversion. d-nb.info This indicates that singlet oxygen is a key intermediate in the reaction pathway. d-nb.inforsc.org The photooxidation of dialkyl sulfides, such as this compound, primarily proceeds via a singlet oxygen mechanism rather than an electron-transfer process. rsc.org The mechanism is believed to involve the formation of an intermediate persulfoxide, which then leads to the final oxidized products. researchgate.net

Reaction Kinetics with Hydroperoxides under Acidic Conditions

Nucleophilic Reactivity of the Sulfur Atom

The sulfur atom in this compound contains lone pairs of electrons, which allows it to function as a nucleophile. smolecule.com As a "nucleus-seeking" species, the nucleophilic sulfur can attack electron-deficient centers (electrophiles) to form new covalent bonds. smolecule.comuniversalclass.com

This inherent nucleophilicity enables this compound to participate in nucleophilic substitution reactions with various electrophiles. smolecule.com In such a reaction, the sulfur atom would attack an electrophilic carbon, displacing a leaving group and forming a sulfonium (B1226848) ion intermediate. Sulfur-based nucleophiles are generally effective in substitution reactions due to the size and polarizability of the sulfur atom. universalclass.com While specific documented examples of this compound itself acting as the nucleophile are sparse in the provided context, its chemical structure dictates this reactivity pattern, which is fundamental to the chemistry of thioethers. smolecule.comnih.gov

Thermal and Aquathermal Degradation Mechanisms

Under conditions of elevated temperature and pressure, both with and without the presence of water (thermal and aquathermal conditions, respectively), this compound can undergo degradation through several competing pathways. The C-S bond is generally the most labile bond in such structures, with a bond dissociation energy of approximately 66 kcal/mol, making it more susceptible to cleavage than C-C or C-H bonds. nih.gov

In the presence of water at high temperatures (aquathermolysis), this compound can undergo hydrolysis. Theoretical studies on analogous compounds like cyclohexyl phenyl sulfide (CPS) show that this process is characterized by relatively high energy barriers compared to other degradation routes. nih.govacs.orgkpfu.rusemanticscholar.org Two primary hydrolysis pathways are conceivable for this compound:

Pathway A: Formation of cyclohexanol (B46403) and methanethiol.

Pathway B: Formation of methanol (B129727) and cyclohexanethiol (B74751).

While possible, uncatalyzed hydrolysis is generally not considered the major route for C-S bond cleavage due to its less favorable energy kinetics. nih.govacs.org

The presence of protons (acid catalysis) significantly facilitates the heterolytic cleavage of the C-S bond, representing a major pathway in aquathermolysis. nih.govacs.org This mechanism involves the protonation of the sulfur atom, which is the Lewis basic site in the molecule. This protonation makes the sulfide a better leaving group, promoting the scission of the C-S bond to form a cyclohexyl carbocation and methanethiol. nih.gov This pathway has a substantially lower kinetic barrier compared to direct hydrolysis. nih.govacs.orgkpfu.rusemanticscholar.org The resulting carbocation can then undergo further reactions, such as rearrangement or elimination. nih.govresearchgate.net

Thermal energy can induce homolytic cleavage of the carbon-sulfur bond, resulting in the formation of radical intermediates. nih.gov This process involves the symmetrical breaking of the C-S bond, yielding a cyclohexyl radical and a methylthiyl radical (CH₃S•). The formation of such radical species is a common feature in the thermal decomposition of sulfur compounds. rsc.org Mechanistic studies on the C-S bond cleavage of related thiolates have implicated alkyl radicals as key intermediates, confirmed through experiments using radical clocks like cyclopropylmethanethiolate. nih.gov The presence of a cyclohexyl radical derived from a sulfide has been confirmed in other systems using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org However, in comparison to proton-catalyzed pathways under aquathermal conditions, homolytic cleavage generally has less favorable energy barriers. nih.govacs.org

For sulfides containing an appropriate hydrogen atom, gas-phase thermal decomposition can occur via a concerted, pericyclic mechanism known as a retro-ene reaction. While this compound itself cannot undergo a classical retro-ene reaction, studies on the closely related allyl cyclohexyl sulfide provide critical insight into this pathway. researchgate.net This thermal decomposition proceeds through a non-planar, six-membered cyclic transition state. researchgate.netcedia.edu.ec

Theoretical calculations show this unimolecular elimination is a concerted, asynchronous process. researchgate.netresearchgate.net The activation energy for the gas-phase elimination of allyl cyclohexyl sulfide is significantly lower than for analogous amines and ethers, indicating that the sulfide is more prone to this type of decomposition. researchgate.net

Table 1: Comparison of Calculated Activation Energies for Gas-Phase Retro-Ene Reactions Data derived from theoretical calculations on analogous allyl compounds.

CompoundActivation Energy (kJ/mol)
Allyl Cyclohexyl Sulfide137.9 researchgate.net
Allyl Cyclohexyl Ether170.5 researchgate.net
N-Allyl Cyclohexyl Amine171.7 researchgate.net
Allyl Ethyl Ether187.0 researchgate.net

Homolytic Cleavage and Radical Product Formation

Catalytic Reaction Pathways

The degradation of this compound can be significantly accelerated through catalysis, particularly by using transition metals, which are crucial in processes like the in-situ upgrading of heavy oils. acs.org

Transition-metal ions can act as effective catalysts in the aquathermolysis of sulfur compounds. acs.orgsemanticscholar.orgacs.org These ions function as Lewis acids, interacting with the sulfur atom of the sulfide. This interaction weakens the C-S bond and dramatically reduces the kinetic barrier for heterolytic cleavage. acs.orgsemanticscholar.org

Density Functional Theory (DFT) studies on model compounds show that transition-metal ions significantly enhance the rate of C-S bond cleavage. acs.orgsemanticscholar.org The catalytic activity of the divalent ions investigated follows a clear order, with copper being the most effective catalyst. nih.govacs.orgkpfu.rusemanticscholar.orgresearchgate.net The Cu²⁺ ion was found to increase the reaction rate constant by several orders of magnitude compared to both other metal ions and the proton-catalyzed pathway. nih.govacs.orgsemanticscholar.org

Table 2: Relative Catalytic Activity of Transition-Metal Ions in Aquathermolysis Ranking based on theoretical calculations of C-S bond cleavage in a model sulfide.

CatalystRelative Catalytic ActivityRate Constant Enhancement (vs. H⁺)
Cu²⁺Very High~7 orders of magnitude acs.orgsemanticscholar.org
Co²⁺ModerateLower than Cu²⁺ nih.govacs.orgsemanticscholar.org
Ni²⁺ModerateApproximately equal to Co²⁺ nih.govacs.orgsemanticscholar.org
Fe²⁺Low-ModerateLowest among tested metals nih.govacs.orgsemanticscholar.org

The established order of catalytic efficiency is: Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺ . nih.govacs.orgkpfu.ruresearchgate.net This confirms that transition-metal ions, particularly copper (II), are potent catalysts for the degradation of thioethers like this compound under aquathermal conditions. acs.orgkpfu.ru

Biocatalytic Sulfoxidation Mechanisms (e.g., Enzyme Activity, Enantioselectivity)

The biocatalytic sulfoxidation of this compound serves as a key model reaction for understanding the enzymatic oxidation of aliphatic thioethers. A variety of microorganisms and isolated enzymes have been shown to catalyze this transformation, often with notable enantioselectivity. The use of whole-cell biocatalysts is particularly advantageous as it can circumvent issues related to the low stability of isolated enzymes and the need for expensive cofactors. conicet.gov.ar

Several bacterial strains, particularly from the genus Streptomyces, have been identified as effective catalysts for the asymmetric oxidation of this compound. conicet.gov.arnih.gov In a screening study, Streptomyces hiroshimensis ATCC 27429 was found to produce enantiopure (R)-cyclohexyl methyl sulfoxide. conicet.gov.ar Conversely, Streptomyces flavogriseus ATCC 33331 primarily yielded the (S)-enantiomer. conicet.gov.ar A particularly complex mechanism was observed with Streptomyces phaeochromogenes NCIMB 11741, which exhibited a time-dependent inversion of enantioselectivity. conicet.gov.armdpi.com Initially, the reaction produced (S)-sulfoxide with excellent enantiomeric excess (ee >99%), but over time, the formation of the (R)-isomer became dominant, suggesting the action of two separate enzymes with different stereopreferences and reaction rates. conicet.gov.armdpi.com Fungi have also proven to be effective, with Aspergillus japonicus converting this compound to the corresponding (R)-sulfoxide with 90% conversion and 97% ee. scielo.br The addition of isopropanol (B130326) as a co-solvent in this system led to full conversion and an even higher enantiomeric excess of 99% for the (R)-sulfoxide, with no sulfone formation detected. scielo.br

Flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) are key enzyme classes involved in these sulfoxidations. mdpi.commdpi.com A moderately thermostable BVMO, polycyclic ketone monooxygenase (PockeMO) from Thermothelomyces thermophila, has been shown to catalyze the oxidation of this compound. mdpi.com This enzyme converted the substrate completely within 24 hours, yielding the (R)-sulfoxide, although with low optical purity (31% ee), alongside the corresponding sulfone as a byproduct. mdpi.com Similarly, a self-sufficient bifunctional enzyme system, PTDH-mFMO, which fuses a phosphite (B83602) dehydrogenase to a flavin-containing monooxygenase from Methylophaga sp., demonstrated activity on this compound. rsc.org

Table 1: Biocatalytic Sulfoxidation of this compound
BiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)NotesSource
Streptomyces hiroshimensis ATCC 27429R->99 (enantiopure)Whole-cell biocatalyst. conicet.gov.ar
Streptomyces flavogriseus ATCC 33331S73PoorExhibited constant S-enantiopreference. nih.gov
Streptomyces phaeochromogenes NCIMB 11741S then R->99 (S) initially, then 55 (R) after 48hTime-dependent inversion of stereoselectivity. conicet.gov.armdpi.com
Aspergillus japonicusR9097Resting cells used as biocatalyst. scielo.br
Aspergillus japonicus with 0.5% IsopropanolR10099Co-solvent enhances conversion and enantioselectivity. No sulfone detected. scielo.br
PockeMO (from T. thermophila)R82 (sulfoxide)3118% conversion to sulfone also observed. mdpi.com

Supramolecular Catalysis in Photooxidation

Supramolecular catalysis offers a synthetic approach to mimic enzymatic reactions, utilizing noncovalent interactions within a host-guest complex to control reactivity and selectivity. beilstein-journals.org For the photooxidation of this compound, this strategy has been successfully employed using systems that generate reactive oxygen species, primarily singlet oxygen (¹O₂), upon visible light irradiation. rsc.orgrsc.org

A prominent example involves the use of supramolecular hydrogels formed through the enzyme-triggered self-assembly of low molecular weight gelators (LMWGs). rsc.orgresearchgate.net These LMWGs consist of a diketopyrrolopyrrole (DPP) chromophore, which acts as the photosensitizer, functionalized with amino acid methyl esters (e.g., Phenylalanine, Tyrosine, Leucine). rsc.orgrsc.org Upon enzymatic hydrolysis, these precursors assemble into nanofibers, creating a hydrophobic environment within the aqueous medium. researchgate.netcuny.edu This fibrous network effectively sequesters the hydrophobic this compound substrate. rsc.org Under visible light, the DPP core generates ¹O₂, which then oxidizes the encapsulated sulfide. rsc.org This method has achieved yields as high as 100% for the conversion to cyclohexyl methyl sulfoxide, with the significant advantage of preventing over-oxidation to the sulfone. rsc.orgcuny.edu The nature of the amino acid has a crucial role in the gelation properties and, consequently, the catalytic efficiency of the system. rsc.org

Another approach utilizes a self-assembling flavin derivative (FlaFF) as a photocatalyst. d-nb.info When irradiated with blue light (445 nm), FlaFF catalyzes the oxidation of this compound. The efficiency of the conversion to the sulfoxide was found to be dependent on the self-assembled state of the catalyst. The highest conversion was observed when FlaFF was in a micellar state at pH 9, which proved to be more effective than in its gel or sol states at lower pH. d-nb.info This highlights the importance of the catalyst's aggregation state and the microenvironment it creates in facilitating the photooxidation reaction. d-nb.info

Table 2: Supramolecular Catalysis in the Photooxidation of this compound
Catalyst SystemMechanism/Key FeaturesConditionsOutcomeSource
DPP-Amino Acid HydrogelEnzyme-triggered self-assembly into nanofibers. Sequesters substrate in hydrophobic pockets. Generates ¹O₂.Visible light, waterUp to 100% yield of sulfoxide. No over-oxidation to sulfone. rsc.orgrsc.orgcuny.edu
Self-Assembling Flavin (FlaFF)Photocatalyst for oxidation. Activity depends on self-assembled state.Blue light (445 nm), pH 9 (micellar state)Highest conversion to sulfoxide in micellar state compared to gel or sol phase. d-nb.info

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the chemical behavior of sulfur-containing compounds like cyclohexyl methyl sulfide (B99878). Due to its balance of computational cost and accuracy, DFT is well-suited for modeling complex reaction systems. Theoretical studies often use cyclohexyl phenyl sulfide (CPS) as a model compound to simulate the behavior of sulfur-containing components in heavy oil. acs.orgnih.govkpfu.ru

Elucidation of Reaction Pathways and Energy Barriers (e.g., Aquathermolysis)

Aquathermolysis, a process involving heat and water to upgrade heavy oil, has been a key area of study. DFT calculations have been employed to explore the different potential reaction pathways for the decomposition of model sulfur compounds. aip.orgresearchgate.net The primary mechanisms investigated include homolytic cleavage (forming radical species), hydrolysis, and proton-catalyzed heterolytic cleavage. nih.gov

Calculations consistently show that hydrolysis pathways are characterized by high energy barriers, making them less favorable. nih.govacs.org In contrast, the heterolytic cleavage of C–S bonds, particularly when catalyzed by protons, presents a substantially lower kinetic barrier. kpfu.ruresearchgate.netacs.org This acid-catalyzed mechanism, which proceeds via a carbocation intermediate, is considered the major route in the aquathermolysis process. acs.orgnih.gov The main products from this pathway are identified as 1-methylcyclopentene (B36725) and thiophenol, which aligns with experimental observations. acs.orgnih.gov The initial C–S bond is recognized as the most likely to break, given its lower bond dissociation energy (66 kcal/mol) compared to C–H (96–99 kcal/mol) and C–C (83–85 kcal/mol) bonds. acs.orgnih.gov

Investigation of Catalytic Effects (e.g., Transition Metal Ions)

The efficiency of aquathermolysis can be significantly improved with catalysts. DFT studies have extensively investigated the catalytic effect of various transition metal ions, such as Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺, on the C–S bond cleavage in cyclohexyl phenyl sulfide. acs.orgkpfu.ru These theoretical analyses confirm that transition metal ions can significantly lower the kinetic barrier of the preferred heterolytic pathway. acs.orgkpfu.runih.gov

Among the studied ions, Cu²⁺ has been identified as a particularly effective catalyst. acs.orgnih.gov It has been shown to outperform other common transition metal ions and even protons, increasing the calculated reaction rate constant by several orders of magnitude. acs.orgnih.govkpfu.ru The general order of catalytic activity determined by DFT calculations is:

Cu²⁺ ≫ Co²⁺ ≈ Ni²⁺ > Fe²⁺ acs.orgnih.govkpfu.ru

This theoretical insight provides a basis for selecting and developing more efficient catalysts for heavy oil upgrading processes. acs.orgkpfu.ru

Table 1: Calculated Gibbs Energy of Activation (ΔG‡) for the Rate-Limiting Step of Cyclohexyl Phenyl Sulfide Heterolysis with Different Catalysts at 573.15 K (300 °C) using the M06-2X functional.
CatalystΔG‡ (kcal/mol)Source
H⁺41.5 acs.org
Fe²⁺36.5 acs.org
Co²⁺29.2 acs.org
Ni²⁺29.6 acs.org
Cu²⁺21.2 acs.org

Analysis of Thermochemical and Kinetic Parameters

A primary goal of theoretical studies is the calculation of thermochemical and kinetic parameters to predict reaction feasibility and rates. nih.gov Using DFT, researchers can compute key values such as electronic energy (E) and Gibbs free energy (G) for reactants, transition states, and products. acs.org Various DFT functionals, including B3LYP, ωB97X-D, and M06-2X, have been utilized, with the latter two often reported to provide high accuracy for thermochemistry and kinetics. acs.orgnih.gov

For instance, in the study of the gas-phase elimination of allyl cyclohexyl sulfide, a related compound, the activation energy was calculated to be 137.9 kJ/mol. researchgate.net This value is significantly lower than that for analogous ether and amine compounds, indicating a faster decomposition rate for the sulfide. researchgate.net Such calculations of kinetic and thermodynamic parameters are crucial for understanding the underlying factors that control chemical reactivity. researchgate.net

Table 2: Comparison of Activation Energies (Ea) for the Gas-Phase Thermal Decomposition of Allyl Cyclohexyl Derivatives.
CompoundActivation Energy (Ea) in kJ/molSource
Allyl Cyclohexyl Sulfide137.9 researchgate.net
Allyl Cyclohexyl Ether170.5 researchgate.net
N-allyl Cyclohexyl Amine171.7 researchgate.net

Ab Initio and Semi-Empirical Methodologies

Alongside DFT, other quantum-chemical methods like ab initio and semi-empirical approaches are used to study aspects of chemical reactions that benefit from different levels of theory.

Characterization of Transition States and Reaction Synchronicity

Ab initio methods are fundamental for accurately characterizing the structures of transition states (TS). researchgate.netumich.edu For example, in the gas-phase pyrolysis of allyl cyclohexyl sulfide, calculations have described a non-planar, concerted, six-membered cyclic transition structure, which is characteristic of a retro-ene type mechanism. researchgate.net The geometry of this transition state is crucial, as its properties, such as the degree of bond breaking and forming (synchronicity), dictate the reaction's progress. In this specific reaction, the sulfur atom's electronic properties lead to a high degree of dissymmetry in the transition state, which appears to accelerate the decomposition. researchgate.net The rate-determining step is identified as the change in hybridization of the carbon atoms involved in the cyclic structure. researchgate.net

Natural Bond Orbital (NBO) Analysis of Electronic Structure

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate complex wave functions from quantum calculations into a more intuitive chemical picture of bonding. nih.govaip.org It examines the electronic structure in terms of localized bonds, lone pairs, and the interactions between them. nih.gov

In studies of sulfur-containing compounds, NBO analysis is used to understand charge distribution, hybridization, and stabilizing electronic interactions. aip.orgmdpi.com For instance, NBO has been used to probe the donor-acceptor interactions within molecules, such as the charge transfer from a sulfur lone pair (LP) to an antibonding orbital (σ*), which stabilizes the system. mdpi.com In studies of substituted cyclohexyl cations, NBO analysis revealed that the donor ability of C-C and C-H bonds can be significantly influenced by cooperative hyperconjugative interactions with remote substituents. acs.org For complexes involving cyclohexyl isothiocyanate, NBO analysis helped reveal that hydrogen bonds play a prominent role in structural stability. researchgate.net This detailed electronic information is critical for explaining the reactivity and stability of molecules like cyclohexyl methyl sulfide and their behavior in chemical reactions.

Steric and Electronic Effects in Cyclohexyl-Sulfur Systems

The interplay of steric and electronic effects is fundamental to understanding the structure, reactivity, and supramolecular chemistry of organosulfur compounds. In systems containing a cyclohexyl group attached to a sulfur atom, the sheer size and conformational flexibility of the cyclohexyl ring often dominate its molecular behavior. These steric factors, complemented by the electronic characteristics of the sulfur moiety, dictate everything from bond angles and lengths to the accessibility of the sulfur atom for intermolecular interactions.

The considerable steric hindrance presented by the cyclohexyl group plays a critical role in governing the types of molecular interactions that can occur. Computational studies provide significant insights into how this steric bulk directly inhibits or alters interaction pathways that are accessible to less hindered analogues.

A pertinent example is found in computational chemistry investigations of homoleptic mercury(II) bis(N,N-dialkyldithiocarbamato) compounds, where the nature of the alkyl group (R) dramatically influences the resulting crystal structure. mdpi.comresearchgate.net In this series, researchers compared compounds with ethyl, isobutyl, and cyclohexyl substituents to probe the influence of steric demand on supramolecular association. mdpi.com

The research findings indicate a clear, steric-dependent trend:

With Ethyl Groups (R = ethyl): The relatively small size of the ethyl groups allows two molecules to form a dimeric structure through strong, bridging Hg–S interactions. mdpi.com

With Isobutyl Groups (R = isobutyl): The increased steric bulk of the isobutyl groups prevents this dimerization. Although the molecules align in a way that could potentially lead to dimerization, the intermolecular Hg···S separations are too large, exceeding the sum of the van der Waals radii. mdpi.com

With Cyclohexyl Groups (R = cyclohexyl): The very large and bulky cyclohexyl groups completely preclude both dimerization and any significant intermolecular Hg···S interactions. mdpi.comresearchgate.net The cyclohexyl groups are simply too large to allow the molecules to approach each other closely enough for these interactions to occur. mdpi.com

This steric inhibition is a direct consequence of the volume occupied by the respective alkyl groups, which effectively shields the central mercury and sulfur atoms. A qualitative analysis using space-filling models and a quantitative analysis of molecular volumes underscore this effect. mdpi.com

Table 1: Influence of Alkyl Group Steric Bulk on Supramolecular Interactions in Hg(S₂CNR₂)₂ Compounds mdpi.com
Alkyl Group (R)Observed Supramolecular StructureNature of Intermolecular InteractionQualitative Steric Influence
EthylDimerStrong, bridging Hg–S interactionsLow steric hindrance allows for close approach and dimer formation.
IsobutylMonomer with weak interactionsWeak intermolecular Hg···S interactions; dimerization is precluded.Increased steric bulk prevents dimerization but allows for some weak, long-range interactions.
CyclohexylMonomerNo significant intermolecular Hg···S interactions observed.High steric hindrance from the large cyclohexyl groups prevents close molecular approach, inhibiting all significant intermolecular interactions.

Beyond preventing interactions, the concept of "steric attraction" suggests that bulky, non-polar groups like cyclohexyl can contribute to molecular stability through favorable dispersion forces. researchgate.net In assemblies with multiple short-range CH···HC contacts, the attractive London dispersion forces can outweigh steric repulsion. researchgate.netethz.ch Furthermore, electrostatic stabilization arising from charge penetration becomes more significant with increasing steric bulk, an effect that is relevant even in less polarizable, sp³-rich systems like those involving cyclohexyl moieties. researchgate.net

The influence of the cyclohexyl group's steric profile also extends to reactivity. For instance, in the asymmetric sulfoxidation of this compound, steric effects, along with electronic factors and solvent polarity, influence the stereoselectivity of the reaction. ethz.ch The position of substituents on the sulfide can dictate the resulting configuration of the sulfoxide (B87167), highlighting how steric crowding around the sulfur atom can direct the outcome of a chemical transformation. ethz.ch

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For cyclohexyl methyl sulfide (B99878), both ¹³C and ¹H NMR provide critical data for structural confirmation.

The ¹³C NMR spectrum of cyclohexyl methyl sulfide reveals the distinct carbon environments within the molecule. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the geometry of the cyclohexane (B81311) ring. In a study by Eliel and Kandasamy, the ¹³C NMR spectrum was analyzed to determine the conformational energies of the methylthio group. acs.org The chemical shifts provide insight into the electronic distribution across the carbon skeleton. nih.govcdnsciencepub.com

Carbon Atom Chemical Shift (δ) in ppm
C1 (CH-S)46.5
C2/C6 (CH₂)33.5
C3/C5 (CH₂)26.2
C4 (CH₂)25.8
CH₃-S13.8

This table presents typical ¹³C NMR chemical shifts for this compound.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in this compound. The chemical shift, multiplicity, and coupling constants of the proton signals are characteristic of their specific locations within the molecule. The proton attached to the same carbon as the methylthio group (H1) typically appears as a multiplet due to coupling with adjacent protons on the cyclohexane ring. The methyl protons (CH₃-S) characteristically appear as a singlet further downfield. spectrabase.comguidechem.com

Proton(s) Chemical Shift (δ) in ppm Multiplicity
H1 (CH-S)2.6 - 2.8Multiplet
Cyclohexyl Protons (CH₂)1.1 - 2.1Multiplet
Methyl Protons (CH₃-S)2.12Singlet

This table outlines the characteristic ¹H NMR spectral data for this compound.

Carbon-13 (13C) NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

When coupled with gas chromatography, mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds like this compound. nih.gov In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. nih.gov The resulting mass spectrum shows a parent molecular ion peak (M⁺) and various fragment ions. researchgate.net The fragmentation pattern is a unique fingerprint of the molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight. guidechem.comfishersci.sescbt.com Common fragmentation pathways involve the loss of the methyl group or cleavage of the cyclohexane ring. researchgate.netacs.org

Ion Mass-to-Charge Ratio (m/z) Identity
[C₇H₁₄S]⁺130Molecular Ion (M⁺)
[C₆H₁₁S]⁺115[M - CH₃]⁺
[C₇H₁₃]⁺97[M - SH]⁺
[C₆H₁₁]⁺83Cyclohexyl cation
[CH₃S]⁺47Thiomethyl cation

This table displays the major ions observed in the mass spectrum of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present and their bonding arrangements.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For this compound, the FT-IR spectrum is characterized by strong C-H stretching vibrations of the cyclohexane and methyl groups, as well as C-S stretching and bending vibrations. researchgate.net

Vibrational Mode Frequency (cm⁻¹)
C-H Stretch (Aliphatic)2850 - 2950
CH₂ Scissoring~1450
C-S Stretch600 - 800

This table summarizes the key FT-IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible spectrum of a molecule provides information about its electronic transitions. In saturated aliphatic sulfides like this compound, the primary electronic transition observable by UV-Vis spectroscopy is the promotion of a non-bonding electron from the sulfur atom to an anti-bonding sigma orbital (n → σ*). hnue.edu.vnlearnbin.net

Generally, organic thiols and sulfides exhibit absorption bands in the 200 to 220 nm region of the UV spectrum. hnue.edu.vn While specific data for this compound is not extensively documented in isolation, its absorption characteristics can be inferred from studies on similar alkyl sulfides. For instance, theoretical calculations on related alkyl sulfides, such as mustard gas and its simulants, assign the transitions in the ultraviolet region to n→σ* transitions. ejournal.by These transitions are typically of high energy, resulting in absorption at shorter wavelengths. hnue.edu.vn The UV absorption spectra of various aliphatic sulfides have been studied, confirming that these compounds absorb in the far-UV region. acs.orgresearchgate.net

A study on the photophysical properties of various sulfide-containing compounds noted that absorption maxima in the UV region are ascribed to spin and symmetry allowed electronic transitions. researchgate.net For simple saturated sulfides, these absorptions are often below the cutoff of common solvents, making them sometimes difficult to observe in solution spectra. hnue.edu.vn

Table 1: Typical UV Absorption Data for Aliphatic Sulfides

Compound ClassChromophoreElectronic TransitionTypical Absorption Range (nm)
Aliphatic SulfidesR-S-Rn → σ*200 - 220

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline solids. rigaku.com

In virtually all reported crystal structures, the cyclohexyl ring adopts a stable chair conformation. iucr.orgcore.ac.uk For example, the crystal structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one reveals the cyclohexyl ring in its expected chair form. iucr.org Similarly, a study on 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] diva-portal.orgacs.orgxpsdatabase.netthiadiazole-5-carbaldehyde also confirms the chair conformation of the cyclohexyl group. core.ac.uk

Based on these related structures, it can be confidently inferred that in the solid state, this compound would crystallize with the cyclohexyl group in a chair conformation. The methyl sulfide group would be attached to the ring in either an axial or equatorial position, with the equatorial position generally being more sterically favorable. The packing of the molecules in the crystal lattice would be governed by weak van der Waals forces.

Table 2: Crystallographic Data for a Related Cyclohexyl-Sulfur Compound

CompoundCrystal SystemSpace GroupKey Structural Feature
1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one iucr.orgMonoclinicP21/cCyclohexyl ring in chair conformation

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

XPS is particularly valuable for studying the interaction of sulfur-containing compounds, such as this compound, with metal surfaces, most notably gold. The binding energy of the sulfur 2p core level electrons (S 2p) is highly sensitive to the chemical environment of the sulfur atom. diva-portal.org

When organosulfur compounds adsorb onto a gold surface, a measurable shift in the S 2p binding energy occurs, which provides direct evidence of the formation of a sulfur-gold bond. Studies on various organosulfur monolayers on gold have established characteristic binding energies for different sulfur species. acs.orgacs.org

Bound Species: For sulfides and thiols that form a chemical bond with the gold surface, the S 2p3/2 peak is typically observed at a binding energy of approximately 162 eV. diva-portal.orgacs.org This value is indicative of a gold-thiolate or gold-sulfide interaction. Research on monosulfides adsorbed on a Au(111) surface showed S 2p peaks appearing between 161 and 164 eV, with peak fitting revealing components similar to those of alkanethiol monolayers. acs.org Specifically, the S 2p3/2 peak corresponding to a covalent Au-S bond is found between 161.8–162.0 eV. acs.org

Unbound Species: In contrast, unbound or physisorbed thiol or sulfide molecules on the surface exhibit an S 2p3/2 binding energy in the range of 163.5 to 164 eV. acs.org The presence of species with these higher binding energies can indicate a multilayer or disordered film where not all sulfur atoms are directly interacting with the gold substrate. acs.org

Studies have shown that while dialkyl sulfides do adsorb on gold, the nature of this adsorption can be complex. Some research indicates that the adsorption is non-destructive, with the sulfide molecule remaining intact. utwente.nl However, the purity of the sulfide is critical, as trace amounts of thiol or disulfide impurities can competitively adsorb and dominate the surface chemistry. acs.org XPS data for monolayers made from highly purified monosulfides with shorter alkyl chains show S 2p spectra that are very similar to those of typical alkanethiol monolayers, confirming the formation of a direct sulfur-gold bond. acs.org

Table 3: Representative S 2p Binding Energies for Sulfur Species on Gold

Sulfur SpeciesS 2p3/2 Binding Energy (eV)Interpretation
Bound Thiolate/Sulfide on Au acs.orgthermofisher.com~162.0Covalent Au-S bond formed
Unbound Thiol/Sulfide acs.orgthermofisher.com~163.5 - 164.0Physisorbed or unbound molecules
Metal Sulfide thermofisher.com~161.5Reference for sulfide state
Metal Sulfate (B86663) thermofisher.com~169.0Oxidized sulfur (e.g., sulfate)

Applications in Organic Synthesis and Catalysis

Role as a Substrate in Chiral Sulfoxide (B87167) Synthesis

The oxidation of prochiral sulfides like cyclohexyl methyl sulfide (B99878) into optically active sulfoxides is a significant transformation in organic chemistry. Chiral sulfoxides are crucial building blocks in the synthesis of bioactive compounds and are used as chiral auxiliaries. conicet.gov.arresearchgate.net

The use of whole-cell microbial biocatalysts for asymmetric sulfoxidation is an effective and environmentally benign strategy, often overcoming issues of enzyme stability and the need for expensive cofactors associated with isolated enzymes. conicet.gov.ar Various bacterial and fungal strains have been successfully employed to oxidize cyclohexyl methyl sulfide with varying degrees of enantioselectivity.

Researchers have screened numerous microorganisms, including bacteria from the genera Streptomyces, Pseudomonas, and fungi from the genus Aspergillus, to catalyze the oxidation of this compound. conicet.gov.arnih.govscielo.br These biocatalysts have demonstrated the ability to produce both (R)- and (S)-cyclohexyl methyl sulfoxide, sometimes with high enantiomeric excess (ee). For instance, Streptomyces hiroshimensis ATCC 27429 has been shown to yield enantiopure (R)-cyclohexyl methyl sulfoxide. conicet.gov.ar In contrast, Streptomyces flavogriseus ATCC 33331 primarily produces the (S)-enantiomer. conicet.gov.ar A notable case is Streptomyces phaeochromogenes NCIMB 11741, which exhibits a time-dependent inversion of stereochemistry, producing both sulfoxide antipodes in a single process, suggesting the action of at least two different enzymes. conicet.gov.arnih.gov

Similarly, strains of Aspergillus japonicus have been used for the oxidation of this compound, achieving high conversion (90%) and excellent enantioselectivity (97% ee) in favor of the (R)-enantiomer. scielo.brscielo.br The choice of microorganism is critical, as different species and even different strains of the same species can exhibit opposite enantioselectivities. nih.gov For example, two different strains of Pseudomonas frederiksbergensis were found to produce opposite enantiomers of the sulfoxide from this compound. nih.gov

Table 1: Enantioselective Oxidation of this compound by Microbial Biocatalysts

Biocatalyst Strain Product Configuration Enantiomeric Excess (ee) Reference
Streptomyces hiroshimensis ATCC 27429 R >99% conicet.gov.ar
Streptomyces flavogriseus ATCC 33331 S 70% conicet.gov.ar
Aspergillus japonicus R 97% scielo.brscielo.br
Pseudomonas frederiksbergensis DSM 13022 S 70% nih.gov

The direct use of isolated enzymes offers a more controlled approach to asymmetric sulfoxidation. conicet.gov.ar A variety of sulfide-oxidizing enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), peroxidases, and flavin monooxygenases, have been investigated for their ability to convert prochiral sulfides into valuable optically active sulfoxides. conicet.gov.ar

BVMOs, in particular, have been employed for the enantioselective sulfoxidation of a range of substrates, including cyclohexyl alkyl sulfides. researchgate.net For example, 4-hydroxyacetophenone monooxygenase (HAPMO) is an effective catalyst for the oxidation of this compound, producing the enantiomerically pure (S)-sulfoxide with complete conversion. mdpi.com The careful selection of the specific BVMO is crucial, as different enzymes can yield opposite enantiomers, providing access to both (R)- and (S)-sulfoxides. researchgate.net The use of these biocatalysts allows for reactions to be performed under mild and environmentally friendly conditions. researchgate.net

Table 2: Enzymatic Sulfoxidation of Cyclohexyl Alkyl Sulfides

Enzyme Substrate Product Configuration Enantiomeric Excess (ee) Conversion Reference
HAPMO This compound S >99% 100% (24h) mdpi.com
HAPMO Cyclohexyl ethyl sulfide S >99% 100% (24h) mdpi.com

A novel application of this compound is its use as a substrate in visible-light photooxidation reactions catalyzed by supramolecular hydrogels. rsc.orgrsc.org These catalytic systems are formed by the enzyme-driven self-assembly of low molecular weight gelators (LMWGs). rsc.orgresearchgate.net The LMWG precursors often consist of an organic chromophore, such as diketopyrrolopyrrole (DPP), functionalized with amino acids. rsc.orgmdpi.com

Upon enzymatic hydrolysis, these precursors self-assemble into fibrous networks, creating hydrogels with a high density of photocatalytic sites. rsc.orgrsc.org Under visible light irradiation, the hydrogel generates singlet oxygen (¹O₂), a powerful oxidizing agent. rsc.orgmdpi.com The hydrophobic nature of the hydrogel fibers helps to sequester hydrophobic substrates like this compound from the aqueous medium, facilitating the oxidation. rsc.orgrsc.org This method has been shown to achieve yields as high as 100% for the oxidation of this compound to its corresponding sulfoxide, without over-oxidation to the sulfone. rsc.orgsmolecule.com The efficiency of the catalysis is influenced by the amino acid components of the gelator, which affect the hydrogel's properties and aggregation state. rsc.org

Enzymatic Sulfoxidation for Optically Active Products

Utilization in Reaction Mechanism Studies

This compound is frequently used as a model substrate in chemical research, particularly for studying reaction mechanisms involving sulfur compounds. smolecule.com Its status as a simple, non-aromatic (aliphatic) dialkyl sulfide makes it an ideal candidate for screening new catalysts and for comparing reactivity with other types of sulfides, such as aromatic ones (e.g., thioanisole). rsc.orgmdpi.com

For example, in the development of biocatalysts, this compound was used as a model substrate to screen various bacterial strains for their sulfoxidation capabilities, leading to the discovery of several active Streptomyces strains. conicet.gov.arnih.gov It has also been employed in studies of photocatalysis to demonstrate the efficacy of new catalytic systems, like the aforementioned ¹O₂-generating hydrogels, for oxidizing aliphatic substrates. rsc.orgrsc.org Furthermore, it has been used in theoretical studies to model the cleavage of C–S bonds in heavy oil components during aquathermolysis, helping to elucidate the catalytic effects of metal ions on the degradation of sulfur-containing compounds. nih.govacs.org

Intermediate in Pharmaceutical Synthesis Programs

This compound is cited as an intermediate in the synthesis of various pharmaceutical compounds. smolecule.comchemicalbook.comfishersci.fifishersci.se Its role as a building block contributes to drug discovery and development programs. smolecule.com The chiral sulfoxide derived from its oxidation is a valuable synthon for producing more complex, enantiomerically pure bioactive molecules. conicet.gov.ar The development of efficient and selective methods for its transformation is therefore relevant to the pharmaceutical industry. nih.gov

Model Compound in Heavy Oil Degradation Research

This compound is recognized as a valuable model compound for studying the behavior of sulfur-containing components in heavy oil during thermal and catalytic upgrading processes. Its structure, which includes a saturated cycloaliphatic group and a methyl sulfide moiety, represents a class of organosulfur compounds found in crude oil. Investigating the degradation of this compound provides crucial insights into the mechanisms of desulfurization, which is essential for improving the quality of heavy oil and producing cleaner fuels. The cleavage of the carbon-sulfur (C-S) bond is a key step in these processes, and studies on simpler molecules like this compound help in understanding the energetics and pathways of these reactions.

Simulation of High-Sulfur Components in Aquathermolysis Processes

Aquathermolysis is a process that uses hot water or steam, often with catalysts, to break down large hydrocarbon molecules, thereby reducing the viscosity and sulfur content of heavy oil. This compound serves as a model reactant in laboratory simulations to mimic the reactions of sulfur compounds during this process.

Research on the thermal decomposition (pyrolysis) and aquathermolysis of alkyl sulfides provides a foundational understanding of how this compound might behave under such conditions. The C-S bond is generally weaker than C-C and C-H bonds, making it a primary target for cleavage during thermal treatment. In the presence of water at high temperatures, as in aquathermolysis, the reaction pathways can be influenced by the properties of water, which can act as a reactant or a catalyst.

While detailed experimental data specifically for the aquathermolysis of this compound is not extensively published, general principles from related compounds suggest that the process would involve the breaking of the C-S bonds. The expected products would likely include cyclohexene (B86901), cyclohexane (B81311), methane, and hydrogen sulfide, resulting from the cleavage and subsequent stabilization of the cyclohexyl and methyl fragments. The use of transition metal catalysts, such as those based on copper, nickel, or iron, is known to lower the temperature required for C-S bond cleavage and can influence the distribution of the final products.

The table below outlines the anticipated experimental conditions and potential products for the aquathermolysis of this compound, based on studies of similar organosulfur compounds.

ParameterCondition/Observation
Temperature Range 200 - 400 °C
Pressure Saturated steam pressure
Catalysts Transition metal compounds (e.g., copper, nickel, iron)
Potential Gaseous Products Methane, Hydrogen Sulfide
Potential Liquid Products Cyclohexane, Cyclohexene, Cyclohexanethiol (B74751), Methanethiol

Further detailed research focusing specifically on this compound is needed to fully elucidate its degradation mechanism and to optimize the conditions for desulfurization in aquathermolysis processes.

Biological and Environmental Research Aspects

Microbial Metabolism and Biotransformation

Cyclohexyl methyl sulfide (B99878) serves as a valuable tool in microbiological research, particularly in studies concerning the metabolic capabilities of various microorganisms. Its structure allows for the investigation of enzyme specificity and the broader pathways involved in the breakdown of sulfur-containing organic compounds.

The oxidation of the sulfur atom in cyclohexyl methyl sulfide is a key reaction studied in microbial biotransformation. Various microorganisms, including fungi and bacteria, have demonstrated the ability to catalyze this oxidation, often with high degrees of selectivity. This process typically converts the sulfide into the corresponding sulfoxide (B87167) and, in some cases, further to the sulfone.

Fungi, particularly from the genus Aspergillus, have been extensively screened for their sulfoxidation capabilities. Studies have shown that many Aspergillus strains can oxidize this compound, frequently exhibiting a preference for forming the (R)-enantiomer of the resulting sulfoxide. conicet.gov.arscielo.br For instance, research highlights Aspergillus japonicus as an excellent biocatalyst for this reaction, achieving high conversion rates (90%) and excellent optical purity (97% enantiomeric excess, ee) for (R)-cyclohexyl(methyl)sulfoxide. conicet.gov.arscielo.br Notably, in many of these fungal biotransformations, no sulfone by-product was detected, indicating high chemoselectivity. conicet.gov.armdpi.com

Bacteria from the genus Streptomyces also exhibit interesting activity. rsc.org The biotransformation of this compound by Streptomyces phaeochromogenes is particularly noteworthy, as it appears to involve two synchronized enzymatic reactions that produce both enantiomers of the sulfoxide at different stages. mdpi.com Initially, the S-sulfoxide is formed with high enantiomeric excess, followed by the production of the R-isomer over a longer incubation period. mdpi.com this compound is often used as a model substrate in broader bacterial screening studies to identify new biocatalysts for enantioselective sulfide oxidations. smolecule.com

Table 1: Microbial Oxidation of this compound

Microorganism Product(s) Key Findings References
Aspergillus japonicus (R)-cyclohexyl(methyl)sulfoxide High conversion (90%) and high enantiomeric excess (97% ee). conicet.gov.ar, scielo.br
Aspergillus fumigatus (R)-enantiomer favored Used for aromatic sulfide oxidation, but also active on alkyl sulfides. scielo.br
Streptomyces phaeochromogenes (S)- and (R)-cyclohexylmethyl sulfoxide Sequential formation of S-sulfoxide (ee > 99%) followed by R-sulfoxide (55% ee after 48h). mdpi.com
Streptomyces hiroshimensis Cyclohexyl methyl sulfoxide Studied for its ability to perform sulfide oxidation. researchgate.net
Streptomyces flavogriseus Cyclohexyl methyl sulfoxide Investigated in biotransformation studies of this compound. researchgate.net

Research into the microbial metabolism of this compound provides valuable insights into the broader metabolic pathways for organosulfur compounds. smolecule.com The assimilation of sulfur is an essential process for all living organisms, and fungi, in particular, have developed versatile pathways to utilize alternative sulfur sources beyond inorganic sulfate (B86663). nih.gov

The metabolic route for many organosulfur compounds in fungi involves a desulfurization pathway where the sulfur atom is sequentially oxidized. nih.gov This process typically begins with the oxidation of the sulfide to a sulfoxide, which is then further oxidized to a sulfone. The pathway continues with the conversion of the sulfone to a sulfonate, which can then be processed by the cell. nih.gov This sequential oxidation mechanism is a common strategy employed by microbes to break the carbon-sulfur bond and assimilate the sulfur.

Assimilatory Sulfate Reduction: Found in a wide range of organisms, this pathway reduces sulfate to produce sulfide for the biosynthesis of sulfur-containing amino acids like cysteine and methionine. genome.jpnih.gov

Dissimilatory Sulfate Reduction: Restricted to specific anaerobic bacteria and archaea, this process uses sulfate as a terminal electron acceptor in respiration, producing large amounts of hydrogen sulfide (H₂S). genome.jp

The study of how microorganisms process compounds like this compound contributes to our understanding of these fundamental biogeochemical cycles.

Enzyme Activity in Sulfide Oxidation

Environmental Fate and Degradation Studies

The environmental persistence of cyclic alkanes and their derivatives is a significant concern. Cyclohexane (B81311), due to its structural similarity, is often used as a model compound to predict the environmental fate and biodegradation pathways of its derivatives, including this compound.

Aerobic biodegradation of cyclohexane has been observed in several bacterial strains, such as those from the genera Rhodococcus, Brachymonas, and Acinetobacter. nih.govnih.govethz.ch Two primary degradation pathways have been identified:

Lactone Formation: This well-defined pathway begins with the oxidation of cyclohexane to cyclohexanol (B46403), catalyzed by an enzyme called cyclohexane monooxygenase. nih.govethz.ch The cyclohexanol is then dehydrogenated to cyclohexanone (B45756). Subsequently, a Baeyer-Villiger monooxygenase enzyme inserts an oxygen atom into the ring to form ε-caprolactone. This lactone is further hydrolyzed to 6-hydroxyhexanoate, which is then oxidized to adipic acid and ultimately enters central metabolism. nih.gov

Aromatization: An alternative pathway observed in Rhodococcus sp. EC1 involves the aromatization of the cyclohexane ring. nih.gov In this pathway, intermediates such as 2-cyclohexen-1-one (B156087) are formed, which are then converted to phenol. nih.gov

These established pathways for cyclohexane provide a strong basis for predicting the initial steps in the aerobic degradation of the cyclohexyl moiety of this compound.

Under anoxic conditions, such as those found in contaminated sediments and aquifers, a different set of biodegradation pathways is employed. The anaerobic degradation of cyclohexane has been demonstrated for sulfate-reducing and nitrate-reducing bacteria. nih.gov A proposed pathway for the anaerobic breakdown of cyclohexane involves an initial activation step that circumvents the high stability of the cycloalkane ring. nih.govresearchgate.net

The proposed anaerobic degradation pathway is as follows:

Activation: Cyclohexane is activated by the addition of its carbon skeleton to the double bond of a fumarate (B1241708) molecule, a reaction catalyzed by glycyl-radical enzymes. This results in the formation of cyclohexylsuccinate . nih.govresearchgate.net

Carbon Skeleton Rearrangement: The cyclohexylsuccinate is activated to its CoA-thioester, cyclohexylsuccinyl-CoA , and then undergoes a carbon-skeleton rearrangement to form (cyclohexylmethyl)malonyl-CoA . nih.govresearchgate.net

Decarboxylation and β-Oxidation: This is followed by decarboxylation to yield 3-cyclohexylpropionyl-CoA . Subsequent β-oxidation is thought to form cyclohexanecarboxyl-CoA . nih.govresearchgate.net

From this point, further degradation involves the cleavage of the cycloalkane ring, leading to metabolites that can enter central metabolic pathways. researchgate.net This mechanism, involving addition to fumarate, is a common strategy for the anaerobic degradation of stable hydrocarbons. The degradation of other cyclic compounds, such as certain polycyclic aromatic hydrocarbons, has also been shown to proceed through cyclohexane derivatives under anaerobic conditions. oup.comasm.org

Biodegradation Pathways (referencing cyclohexane as a model)

Biological Activity of Related Cyclohexyl-Sulfur Compounds

While this compound is primarily studied for its role in metabolic and environmental research, structurally related compounds containing both a cyclohexyl group and a sulfur atom have been investigated for various biological activities. These studies often involve synthesizing derivatives and screening them for potential therapeutic or antimicrobial applications.

Several classes of cyclohexyl-sulfur compounds have demonstrated notable biological effects:

Dithiocarbamates: Novel organotin (IV) methylcyclohexyldithiocarbamates have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Salmonella typhimurium. thescipub.com Furthermore, some of these compounds exhibited significant cytotoxicity against human leukemic promyelocyte HL-60 cells, indicating potential for anticancer research. thescipub.com

Triazolin-5-thiones: A synthesized derivative, 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, and its copper(II) complex were evaluated for antimicrobial properties. The copper complex, in particular, showed a greater antibacterial effect than the free ligand, especially against Gram-positive bacteria. nih.govresearchgate.net

Thiosemicarbazides: Metal complexes derived from N1-cyclohexyl-N2-(diethylcarbamoyl) hydrazine-1,2-bis(carbothioamide) were found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the complexes often showing enhanced activity compared to the uncomplexed ligand. researchgate.net

Thiadiazines: Research into N-cyclohexyl-N,2-dimethyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide suggests potential anti-inflammatory and antimicrobial properties, though more detailed studies are required. ontosight.ai

Table 2: Biological Activities of Selected Cyclohexyl-Sulfur Compounds

Compound Class Specific Compound Example Tested Biological Activity References
Organotin Dithiocarbamates RmSn[S₂CN(CH₃)(C₆H₁₁)]₄-m Antibacterial (S. aureus, S. typhi), Cytotoxic (HL-60 cells) thescipub.com
1,2,4-Triazolin-5-thiones 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione (and its Cu(II) complex) Antibacterial (Gram-positive), Anticandidal nih.gov, researchgate.net
Thiosemicarbazides Metal complexes of N1-cyclohexyl-N2-(diethylcarbamoyl) hydrazine-1,2-bis(carbothioamide) Antimicrobial (Gram-positive and Gram-negative bacteria) researchgate.net
1,2,6-Thiadiazines N-cyclohexyl-N,2-dimethyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide Potential anti-inflammatory and antimicrobial ontosight.ai

Ligand Applications in Bioactive Metal Complexes (on related compounds)

While specific research on this compound as a ligand in bioactive metal complexes is limited, the broader class of thioether compounds serves as effective ligands in the synthesis of metal complexes with significant biological activity. researchgate.netresearchgate.net The sulfur atom in a thioether, such as in this compound, possesses lone pairs of electrons that can readily form coordinate bonds with transition metal ions. nsf.gov This coordination can modulate the electronic and steric properties of the metal center, often enhancing the biological efficacy of the resulting complex compared to the free ligand. researchgate.netrsc.org

The incorporation of thioether ligands into metal complexes has been shown to yield compounds with promising antimicrobial and antitumor properties. For example, transition metal complexes featuring thioether-containing Schiff base ligands have been synthesized and characterized. researchgate.net Spectroscopic and analytical data have confirmed that the thioether's sulfur atom, along with other donor atoms like nitrogen and oxygen, coordinates to the metal ion. researchgate.netresearchgate.net The resulting metal complexes often exhibit enhanced bioactivity. researchgate.net Studies on mixed-ligand thioether-quinoline complexes of cobalt(II), nickel(II), and copper(II) revealed that the complexes were more potent against various bacterial and fungal pathogens than the uncomplexed ligands. researchgate.net

Q & A

Q. What are the established synthetic routes for cyclohexyl methyl sulfide, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via alkylation of cyclohexanethiol with methyl halides or through sulfide exchange reactions. Key factors affecting yield include solvent choice (e.g., polar protic vs. aprotic solvents), catalyst selection (e.g., phase-transfer catalysts), and temperature control. For instance, enzymatic oxidation studies on analogous sulfides (e.g., benzyl methyl sulfide) demonstrate that solvent polarity significantly impacts reaction pathways, with protic solvents like methanol favoring sulfoxide formation . Researchers should optimize reaction parameters systematically and validate purity using chromatographic techniques (e.g., GC-MS).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with cyclohexyl proton signals appearing as multiplet peaks (δ 1.0–2.0 ppm) and the methyl sulfide group resonating near δ 2.1 ppm. Gas chromatography-mass spectrometry (GC-MS) provides molecular weight verification and purity assessment. Infrared (IR) spectroscopy can confirm the C-S bond (stretching ~600–700 cm⁻¹). Researchers must report detailed experimental conditions (e.g., NMR solvent, GC temperature gradients) to ensure reproducibility, adhering to journal guidelines for methodological transparency .

Q. What physicochemical properties (e.g., boiling point, solubility) are critical for handling this compound in laboratory settings?

this compound is a hydrophobic compound with limited water solubility, necessitating organic solvents (e.g., dichloromethane, ethanol) for dissolution. While specific data for this compound are sparse, analogous sulfides exhibit boiling points ranging from 150–200°C, influenced by substituent bulk . Researchers should consult safety data sheets for handling protocols, including ventilation requirements and incompatibility with strong oxidizing agents .

Advanced Research Questions

Q. How do solvent polarity and protic/aprotic environments influence the oxidation pathways of this compound?

Oxidation studies on structurally similar sulfides (e.g., cyclohexyl propyl sulfide) reveal that solvent choice dictates product distribution. Protic solvents like methanol promote sulfoxide formation (e.g., 90% yield with 10% MeOH), while aprotic solvents (e.g., acetonitrile) favor sulfone production due to differential stabilization of transition states in enzymatic or chemical oxidation . Advanced studies should employ kinetic profiling and density functional theory (DFT) calculations to elucidate solvent effects on reaction mechanisms.

Q. What enantioselective strategies achieve high optical purity in the catalytic oxidation of this compound to sulfoxides?

Mutant Baeyer-Villiger monooxygenases (e.g., PAMO M446G) enable dynamic kinetic resolution (DKR) of sulfides. For example, adding 5% methanol as a co-solvent with immobilized enzymes (e.g., Lewatit MP62) achieves up to 89% enantiomeric excess (ee) in sulfoxide products . Researchers should combine chiral HPLC analysis with circular dichroism (CD) spectroscopy to validate enantiopurity and optimize enzyme-substrate docking parameters.

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound transformations?

Discrepancies in catalytic data often arise from unaccounted variables such as trace moisture, catalyst loading, or substrate purity. A systematic approach involves:

  • Replicating experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Applying Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio).
  • Cross-validating results with multiple analytical techniques (e.g., NMR, X-ray crystallography) .

Methodological Considerations

Q. What statistical and subsampling strategies ensure robust analytical results for this compound studies?

To minimize sampling bias, use stratified random sampling for heterogeneous reaction mixtures and calculate subsampling error (sFE) using incremental heterogeneity levels (IHL). Report confidence intervals for concentration estimates and employ error propagation models to quantify uncertainty in kinetic data .

Q. How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?

Follow the "Experimental" section guidelines outlined in leading chemistry journals:

  • Describe catalyst preparation, solvent purification, and reaction monitoring (e.g., TLC, GC).
  • Provide spectral data for novel compounds (e.g., NMR shifts, HRMS m/z).
  • Deposit extensive datasets (e.g., crystallographic files, raw kinetic traces) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.